Cas no 394236-82-9 (2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one)

2-(4-Chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one is a specialized organic compound featuring a pyrazole core functionalized with chlorophenoxy and chlorophenylsulfanyl groups. Its molecular structure, incorporating both aromatic and heterocyclic components, suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate in synthetic chemistry. The presence of chlorinated substituents enhances its stability and reactivity, making it suitable for further derivatization. This compound’s defined stereochemistry and purity are critical for precise research or industrial use. Its synthesis and handling require adherence to standard safety protocols due to the reactive functional groups involved.
2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one structure
394236-82-9 structure
Product Name:2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one
CAS No:394236-82-9
MF:C19H16Cl2N2O2S
MW:407.313541412354
CID:5922710
PubChem ID:4113954
Update Time:2025-10-28

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-Chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole
    • Ethanone, 2-(4-chlorophenoxy)-1-[4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl]-
    • SR-01000443909-1
    • 2-(4-chlorophenoxy)-1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]ethanone
    • SR-01000443909
    • AKOS001631573
    • 2-(4-chlorophenoxy)-1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
    • 2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one
    • 394236-82-9
    • F0755-0073
    • EU-0039405
    • 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one
    • Inchi: 1S/C19H16Cl2N2O2S/c1-12-19(26-17-9-5-15(21)6-10-17)13(2)23(22-12)18(24)11-25-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3
    • InChI Key: ZHHRVEWDQUMMEY-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C(C)=C(SC2=CC=C(Cl)C=C2)C(C)=N1)COC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 406.0309543g/mol
  • Monoisotopic Mass: 406.0309543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 540.4±60.0 °C(Predicted)
  • pka: -2.12±0.12(Predicted)

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0755-0073-2μmol
2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one
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Additional information on 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one

Introduction to 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one (CAS No. 394236-82-9)

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 394236-82-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate molecular architecture of this compound, featuring a combination of chlorophenyl, pyrazole, and sulfanyl groups, makes it a subject of intense interest for researchers seeking novel therapeutic agents.

The chemical structure of 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one comprises several key functional groups that contribute to its reactivity and biological profile. The presence of a chlorophenoxy moiety at the C2 position and a 4-(4-chlorophenyl)sulfanyl group linked to a 3,5-dimethyl-1H-pyrazol ring at the C1 position introduces multiple sites for interaction with biological targets. This structural complexity suggests that the compound may possess multiple modes of action, making it a valuable candidate for further investigation in the development of new pharmaceuticals.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrazole ring, a prominent feature in 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one, is known for its versatility and has been widely incorporated into bioactive molecules due to its ability to modulate various biological pathways. The dimethyl substitution on the pyrazole ring further enhances its stability and binding affinity, making it an attractive scaffold for drug development.

The chlorophenoxy group at the C2 position introduces a hydrophobic region that can interact with lipid bilayers or hydrophobic pockets of biological targets. Additionally, the sulfanyl group at the C4 position provides a polar interaction surface that can engage with charged residues in proteins. This combination of hydrophobic and polar interactions makes 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one a promising candidate for further exploration in the development of small-molecule drugs.

In recent years, there has been growing interest in the development of dual-action compounds that can target multiple pathways simultaneously. The structural features of 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one suggest that it may possess such properties. For instance, the pyrazole ring can interact with enzymes involved in inflammation and pain signaling, while the chlorophenoxy group may modulate receptor activity. This dual-targeting capability could lead to more effective therapeutic outcomes with reduced side effects.

The synthesis of 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework of this compound. These synthetic strategies not only enhance efficiency but also allow for structural modifications to optimize biological activity.

One of the most exciting aspects of studying 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-ylen}ethanone is its potential application in treating various diseases. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammatory disorders. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.

The pharmacokinetic properties of 2-(4-chlorophenoxy)-{[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene are also an important consideration in drug development. Studies have shown that compounds with similar structural features exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests that 2-({[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene may have good bioavailability and stability in vivo, making it a promising candidate for further clinical evaluation.

In conclusion,{[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As our understanding of drug design continues to evolve,{[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene will undoubtedly play an important role in the development of new therapeutic agents that address unmet medical needs.

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